Triadimenol A

Vue d'ensemble

Description

Triadimenol A is a systemic fungicide belonging to the triazole class of compounds. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, grapes, and brassicas. The compound is known for its curative, protective, and eradicant action against pathogens like powdery mildew, rusts, and smuts .

Méthodes De Préparation

Triadimenol A is typically synthesized from triadimefon through various reduction processes. The common synthetic routes include:

Reduction by hydrogen: This method involves the use of hydrogen gas in the presence of a catalyst and a polar solvent.

Reduction by aluminum isopropoxide: This method uses aluminum isopropoxide as the reducing agent in the presence of a solvent.

Reduction by borohydride: This method employs borohydride in the presence of a polar solvent.

Analyse Des Réactions Chimiques

Triadimenol A undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide and iron salts in a photo-Fenton reaction system.

Reduction: As mentioned in the preparation methods, this compound is synthesized through reduction reactions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to its complete mineralization and detoxification .

Applications De Recherche Scientifique

Agricultural Applications

1. Crop Protection

Triadimenol A is widely utilized in seed treatments and foliar applications to protect various crops from fungal pathogens. Its key applications include:

- Cereal Crops : Effective against diseases like leaf rust and powdery mildew in barley, corn, oats, rye, sorghum, and wheat.

- Vegetables : Used to control fungal infections in crops such as cucumbers and tomatoes.

- Ornamentals : Applied in the ornamental plant industry to manage fungal diseases.

2. Seed Treatment

The compound is employed as a seed treatment for several crops, ensuring early protection against soil-borne pathogens. This method enhances seedling vigor and establishment.

Efficacy Studies

Recent studies have demonstrated the effectiveness of this compound in various settings:

- Fungicidal Activity : Research indicates that this compound exhibits superior antifungal activity compared to its parent compound, triadimefon. For instance, studies involving copper (II) complexes of triadimenol show enhanced antifungal properties due to synergistic interactions that improve efficacy against resistant fungal strains .

- Field Trials : Field trials have reported significant reductions in disease incidence when using this compound as part of integrated pest management strategies. For example, trials on wheat indicated a reduction in Fusarium head blight when treated with this compound .

Safety and Toxicological Assessments

Understanding the safety profile of this compound is crucial for its application:

- Toxicological Studies : Research has highlighted potential risks associated with exposure to this compound. Studies indicate that even low-dose exposure can pose health risks, necessitating stringent regulatory measures .

- Regulatory Status : The compound is subject to regulations that govern its use in agriculture. The Environmental Protection Agency (EPA) has established guidelines to ensure safe application levels and monitor residues in food products .

Regulatory Considerations

This compound's registration involves compliance with various agricultural regulations:

Mécanisme D'action

Triadimenol A exerts its fungicidal effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The compound specifically targets the demethylation step in the ergosterol biosynthesis pathway .

Comparaison Avec Des Composés Similaires

Triadimenol A is closely related to triadimefon, another triazole fungicide. Both compounds share a similar mechanism of action and are used to control similar fungal diseases. this compound is considered to be more potent than triadimefon. Other similar compounds include:

Propiconazole: Another triazole fungicide with a similar mode of action.

Tebuconazole: A triazole fungicide used for controlling a wide range of fungal diseases.

Flutriafol: A systemic fungicide with curative and protective action against fungal pathogens

This compound stands out due to its high efficacy and broad-spectrum activity, making it a valuable tool in agricultural disease management.

Activité Biologique

Triadimenol A is a member of the triazole class of fungicides, primarily used in agriculture to control fungal diseases in crops. This compound exhibits significant biological activity, including antifungal properties and effects on various organisms. This article reviews the biological activity of this compound, including its mechanisms of action, metabolic pathways, and impacts on health and the environment.

This compound functions primarily as an antifungal agent by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death in susceptible fungi. The compound acts on various fungi, including Fusarium, Rhizoctonia, and Botrytis species, making it effective for agricultural applications.

Metabolism and Toxicity

The metabolism of this compound has been extensively studied in laboratory animals. In a study involving Sprague-Dawley rats, Triadimenol was rapidly absorbed, with peak concentrations observed in various organs within hours post-administration. The compound's metabolism resulted in significant hepatic effects, including liver hypertrophy and alterations in serum enzyme levels (Table 1) .

Table 1: Effects of Triadimenol on Liver Enzyme Activities

| Dietary Concentration (ppm) | AST (U/l) | ALT (U/l) | Glutamate Dehydrogenase (U/l) |

|---|---|---|---|

| 0 | 26.0 | 29.7 | 5.8 |

| 500 | 39.2 | 47.3 | 46.0 |

| 1500 | 56.3 | 75.9 | 78.1 |

| 4500 | 77.7 | 158.1 | 84.3 |

Increased activities of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) were noted at higher concentrations, indicating potential liver damage .

Environmental Impact and Residue Analysis

This compound is also subject to environmental scrutiny due to its persistence and potential toxicity to non-target organisms. Studies have shown that microbial transformation can convert triadimefon (a precursor) into triadimenol in soil environments, with varying rates depending on soil type . The enantioselectivity in microbial degradation suggests that different stereoisomers may exhibit distinct biological activities and toxicities.

Table 2: Microbial Transformation Rates of Triadimefon to Triadimenol

| Soil Type | Transformation Rate (d⁻¹) |

|---|---|

| Soil Type A | 0.047 |

| Soil Type B | 0.057 |

| Soil Type C | 0.107 |

The transformation involves reducing the ketone moiety to an alcohol form, resulting in the formation of four stereoisomers of triadimenol, each with unique biological activities .

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in agricultural settings:

- Effectiveness Against Fungal Diseases : In trials conducted on wheat crops, seed treatment with triadimenol significantly reduced the severity of take-all disease caused by Gaeumannomyces graminis . The application demonstrated a marked improvement in crop yield compared to untreated controls.

- Toxicological Studies : Long-term studies involving Wistar rats indicated that exposure to high doses of triadimenol led to increased mortality rates and adverse health effects such as altered body weight and hematological parameters . The no-observed-adverse-effect level (NOAEL) was determined to be lower than previously estimated for certain formulations.

- Comparative Activity of Stereoisomers : Research comparing the antifungal activities of triadimenol's enantiomers revealed that specific configurations exhibited enhanced efficacy against various fungal pathogens . This finding underscores the importance of stereochemistry in the biological activity of triazole fungicides.

Propriétés

IUPAC Name |

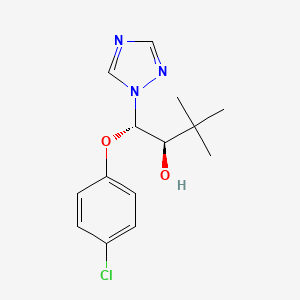

(1S,2R)-1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O2/c1-14(2,3)12(19)13(18-9-16-8-17-18)20-11-6-4-10(15)5-7-11/h4-9,12-13,19H,1-3H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZVSMNPJJMILC-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]([C@@H](N1C=NC=N1)OC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904096, DTXSID101044618 | |

| Record name | erythro-Triadimenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-35-2, 89482-17-7, 89497-66-5 | |

| Record name | Triadimenol, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070585352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triadimenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089482177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-Triadimenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (alphaR,betaS)-beta-(4-Chlorophenoxy)-alpha-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101044618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS,2SR)-Triadimenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIADIMENOL, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL415E9UMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.